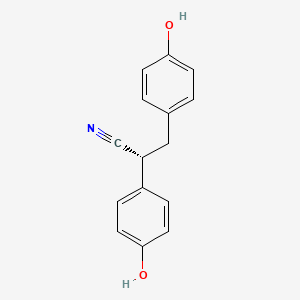

(R)-DPN

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,3-bis(4-hydroxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZHWDWADLAOIQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524047-78-7 | |

| Record name | Di-p-hydroxyphenylpropionitrile, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524047787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DI-P-HYDROXYPHENYLPROPIONITRILE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG5CYS8SFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-DPN: A Selective Estrogen Receptor Beta Agonist

(R)-2,3-bis(4-Hydroxyphenyl)propionitrile , commonly known as (R)-DPN , is a synthetic, non-steroidal small molecule widely recognized for its potent and selective agonist activity at the estrogen receptor beta (ERβ). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the (R)-enantiomer of the chiral molecule 2,3-bis(4-hydroxyphenyl)propionitrile. Its chemical structure is characterized by two hydroxyphenyl groups attached to a propionitrile (B127096) backbone.

| Identifier | Value |

| IUPAC Name | (2R)-2,3-bis(4-hydroxyphenyl)propanenitrile |

| Chemical Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol [1] |

| CAS Number | 524047-78-7 |

| SMILES | N#C--INVALID-LINK--c2ccc(O)cc2 |

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| logP | Predicted values for the racemic mixture (DPN) are available, suggesting a lipophilic character. Specific experimental values for this compound are not published. | General chemical prediction software |

| pKa | The phenolic hydroxyl groups are the primary acidic moieties. The pKa is expected to be in the range typical for phenols (around 10). | Chemical structure analysis |

| Water Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol.[1] | Product information[1] |

Pharmacology: A Highly Selective ERβ Agonist

This compound is a potent and highly selective agonist for estrogen receptor beta (ERβ) with significantly lower affinity for estrogen receptor alpha (ERα). This selectivity makes it an invaluable tool for elucidating the distinct physiological roles of ERβ.

Receptor Binding and Functional Activity

The binding affinity and functional potency of this compound have been characterized in various in vitro assays.

| Parameter | ERα | ERβ | Selectivity (β/α) | Reference |

| Ki (nM) | ~147 | ~1.82 | ~80-fold | Tocris Bioscience |

| EC₅₀ (nM) | ~66 (for rac-DPN) | ~0.85 (for rac-DPN) | ~78-fold (for rac-DPN) | [2] |

Note: Some reported values are for the racemic mixture (DPN), which includes the (S)-enantiomer. The (R)-enantiomer is reported to have a 3-4 fold higher affinity and potency for ERβ than the (S)-enantiomer.

Signaling Pathways

Upon binding to ERβ, this compound initiates a cascade of molecular events that modulate gene expression and cellular function. The activated ERβ dimer translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and influencing the transcription of target genes.

While a complete proteomic map of this compound-induced signaling is not fully elucidated, studies on ERβ activation suggest involvement in pathways regulating:

-

Cell proliferation and apoptosis: In some cellular contexts, ERβ activation has anti-proliferative and pro-apoptotic effects.

-

Inflammation: ERβ signaling has been shown to have anti-inflammatory properties.

-

Neuronal function: ERβ is expressed in the central nervous system and its activation is implicated in neuroprotection and cognitive function.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of this compound for ERα and ERβ.

Objective: To determine the inhibitory constant (Ki) of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-Estradiol.

Materials:

-

Recombinant human ERα and ERβ proteins

-

[³H]-Estradiol

-

This compound

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of [³H]-Estradiol at a concentration close to its Kd for each receptor.

-

Assay Setup: In a 96-well plate, add assay buffer, the appropriate concentration of recombinant ERα or ERβ, and the [³H]-Estradiol.

-

Competition: Add the serially diluted this compound or vehicle control to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) assay or filter binding assays.

-

Quantification: Add scintillation cocktail to the samples and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay

This protocol outlines a general procedure to measure the functional agonist activity of this compound on ERβ.

Objective: To quantify the ability of this compound to activate ERβ-mediated gene transcription using a luciferase reporter system.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, HeLa)

-

Expression vector for human ERβ

-

Luciferase reporter plasmid containing EREs upstream of the luciferase gene

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.

-

Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer compatible with the luciferase assay system.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer. If a Renilla luciferase control is used, measure its activity as well.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.

Synthesis

The enantioselective synthesis of this compound has been reported and typically involves a multi-step process. A general synthetic route is outlined below.[3]

-

Formation of a substituted stilbene (B7821643): This is achieved through the basic addition of 2-(4-methoxyphenyl)acetonitrile to 4-methoxybenzaldehyde.

-

Reduction of the stilbene: The stilbene is reduced, for example using sodium borohydride (B1222165) (NaBH₄), to yield 2,3-bis(4-methoxyphenyl)propanenitrile.

-

Demethylation: The methyl ethers are cleaved using a demethylating agent such as boron tribromide (BBr₃) to afford the racemic DPN.

-

Chiral Resolution or Asymmetric Synthesis: The (R)-enantiomer is then isolated from the racemic mixture through chiral chromatography or synthesized directly using an asymmetric synthetic approach.

Metabolism and Pharmacokinetics

Studies on the racemic mixture of DPN in rats have shown that it undergoes Phase II metabolism, with glucuronidation and sulfation being the major metabolic pathways. The pharmacokinetic properties of the individual (R)- and (S)-enantiomers may differ, and further studies are needed to fully characterize the metabolic fate of this compound specifically. In vitro studies using human liver microsomes would be valuable for predicting its metabolic stability and identifying potential metabolites in humans.

Conclusion

This compound is a critical research tool for investigating the biological functions of ERβ. Its high selectivity allows for the dissection of ERβ-mediated signaling pathways from those activated by ERα. This in-depth technical guide provides a foundational understanding of its chemical and pharmacological properties. Further research into its detailed physicochemical characteristics, downstream signaling networks, and enantiomer-specific metabolism will continue to enhance its utility in drug discovery and development, particularly in therapeutic areas where ERβ plays a significant role, such as in certain cancers, inflammatory diseases, and neurodegenerative disorders.

References

An In-depth Technical Guide to the Synthesis and Purification of (R)-DPN

For Researchers, Scientists, and Drug Development Professionals

(R)-2,3-bis(4-hydroxyphenyl)propionitrile, commonly known as (R)-DPN, is a potent and selective agonist for Estrogen Receptor β (ERβ). Its enantiomeric purity is crucial for its specific biological activity, making robust synthesis and purification methods essential for research and drug development. This guide provides a comprehensive overview of the enantioselective synthesis and purification of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Enantioselective Synthesis of this compound

An efficient enantioselective synthesis for both this compound and (S)-DPN has been developed, allowing for a detailed comparison of their biological activities.[1][2][3][4] The synthesis for the (R)-enantiomer commences with commercially available 4-methoxyphenylacetic acid and utilizes a chiral auxiliary to induce stereoselectivity.[1]

Synthetic Scheme Overview

The synthesis involves the formation of an imide from 4-methoxyphenylacetic acid and (R)-(+)-4-benzyl-2-oxazolidinone, followed by alkylation, removal of the chiral auxiliary, and finally, demethylation to yield this compound.

Experimental Protocol

The following protocol is based on the enantioselective synthesis described in the literature.[1]

Step 1: Synthesis of (R)-4-benzyl-3-(2-(4-methoxyphenyl)acetyl)oxazolidin-2-one

-

To a solution of 4-methoxyphenylacetic acid in an appropriate solvent, add a coupling agent (e.g., DCC or EDC) and a base (e.g., DMAP).

-

Add (R)-(+)-4-benzyl-2-oxazolidinone to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with aqueous solutions and purify the product by column chromatography.

Step 2: Alkylation

-

Dissolve the product from Step 1 in a suitable aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), dropwise.

-

Add 4-methoxybenzyl bromide as the electrophile.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 3: Removal of the Chiral Auxiliary

-

The alkylated product is treated with a reducing agent, such as lithium borohydride, in a suitable solvent system (e.g., THF/water).

-

The reaction is stirred at room temperature until the chiral auxiliary is cleaved.

-

The resulting alcohol is then converted to the nitrile. This can be achieved through a two-step process involving mesylation followed by displacement with a cyanide salt (e.g., NaCN or KCN).

Step 4: Demethylation to Yield this compound

-

The methyl ethers of the product from the previous step are cleaved using a strong demethylating agent, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane (B109758) (DCM).

-

The reaction is typically run at low temperatures and allowed to warm to room temperature.

-

Upon completion, the reaction is carefully quenched with water or methanol.

-

The crude this compound is then extracted and purified.

Purification of this compound

Purification of the final compound is critical to ensure high enantiomeric and chemical purity. The primary methods employed are column chromatography and chiral High-Performance Liquid Chromatography (HPLC).

Column Chromatography

Column chromatography is used for the purification of intermediates and the final product on a preparative scale.[1]

Experimental Protocol:

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically used. For the final compound, a common mobile phase is a 2:1 mixture of ethyl acetate and hexanes.[1]

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase.

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

-

Chiral HPLC

Chiral HPLC is an analytical and semi-preparative technique used to determine the enantiomeric excess (ee) and to separate the enantiomers of DPN.[3]

Methodology:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically employed. The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

Quantitative Data

The following table summarizes the reported quantitative data for the synthesis of this compound and its biological activity.

| Parameter | Value | Reference |

| Synthesis | ||

| Overall Yield | Not explicitly stated in abstracts | - |

| Enantioselectivity (R vs. S) | Modest (3-4 fold) | [1][2][3][4] |

| Biological Activity | ||

| ERβ Binding Affinity (Ki) | 1.82 ± 0.21 nM | [3] |

| ERα Binding Affinity (Ki) | Data suggests much lower affinity | [3] |

| ERβ Selectivity over ERα | 80-300 fold | [1][2][3][4] |

| Potency (vs. S-DPN) | Higher affinity and more potent | [1][2][3][4] |

Visualizations

Experimental Workflow for this compound Synthesis and Purification

Caption: Workflow for the enantioselective synthesis and purification of this compound.

Estrogen Receptor Signaling Pathway

This compound acts as a selective agonist for Estrogen Receptor β (ERβ). Upon binding, it initiates a signaling cascade that modulates gene expression.

References

- 1. 2,3-BIS(4-HYDROXYPHENYL)-PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and History of (R)-DPN

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The acronym "DPN" is utilized in scientific literature to refer to at least two distinct chemical entities: Diarylpropionitrile, a selective estrogen receptor modulator, and derivatives of 2-(di-n-propylamino)tetralin, which are ligands for dopamine (B1211576) and serotonin (B10506) receptors. This guide addresses both compound classes to ensure a comprehensive overview, with a primary focus on the dopaminergic agent due to the common abbreviation "DPAT" for di-n-propylaminotetralin derivatives.

Part 1: (R)-5-Hydroxy-2-(di-n-propylamino)tetralin ((R)-5-OH-DPAT): A Dopamine Receptor Ligand

Introduction

The 2-aminotetralin scaffold has been a cornerstone in the development of ligands for dopamine receptors, providing critical tools for understanding their function and signaling. Within this class, the enantiomers of 5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT) have demonstrated distinct pharmacological profiles, highlighting the stereochemical requirements for dopamine receptor interaction. While the (S)-enantiomer is a potent dopamine D2 and D3 receptor agonist, the (R)-enantiomer, (R)-5-OH-DPAT, has been characterized as a weak antagonist at D2 receptors.[1] This contrasting activity between enantiomers makes (R)-5-OH-DPAT a valuable pharmacological tool for probing the nuances of dopamine receptor signaling.

Quantitative Data

The following tables summarize the binding affinities and functional activities of the enantiomers of 5-OH-DPAT.

Table 1: Binding Affinity of 5-OH-DPAT Enantiomers at Dopamine Receptors

| Compound | Receptor | Ki (nM) | Radioligand | Cell Line | Reference |

| (S)-5-OH-DPAT | Human D3 | 0.66 | [3H]spiperone | CHO-K1 | [2] |

| (S)-5-OH-PIPAT | Human D2 | 0.3-0.4 (Kd) | [125I]S(-)5-OH-PIPAT | HEK293 | [3] |

| (S)-5-OH-PIPAT | Rat D3 | 0.3-0.4 (Kd) | [125I]S(-)5-OH-PIPAT | HEK293 | [3] |

| (S)-5-OH-PIPAT* | Human D4 | 0.3-0.4 (Kd) | [125I]S(-)5-OH-PIPAT | CHO | [3] |

Note: Data for the closely related analog S(-)-5-OH-PIPAT is included to provide further context on the high-affinity binding of this structural class to D2-like receptors.

Table 2: Functional Activity of 5-OH-DPAT Enantiomers at the D2 Dopamine Receptor

| Compound | Assay | Parameter | Value | Cell Line/System | Reference |

| (R)-5-OH-DPAT | GIRK Current Activation | Relative Efficacy | 0.11 ± 0.01 | Oocytes | [4] |

| (S)-5-OH-DPAT | GIRK Current Activation | Relative Efficacy | 0.52 ± 0.01 | Oocytes | [4] |

| (R)-5-OH-DPAT | GIRK Current Activation | Potency (EC50) | 300 nM (approx.) | Oocytes | [4] |

| (S)-5-OH-DPAT | GIRK Current Activation | Potency (EC50) | 10 nM (approx.) | Oocytes | [4] |

Experimental Protocols

The enantiomers of 5-hydroxy-2-(dipropylamino)tetralin are synthesized from an optically active intermediate, 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene.[5] The resolution of this amine is achieved using mandelic acid.[5]

-

Step 1: Resolution of 2-benzylamino-5-methoxy-1,2,3,4-tetrahydronaphthalene. The racemic amine is treated with an optically pure isomer of mandelic acid to form diastereomeric salts, which are then separated by fractional crystallization.

-

Step 2: N-propylation. The separated enantiomers of the benzylamine (B48309) are then N-propylated to introduce the two propyl groups.

-

Step 3: Debenzylation. The benzyl (B1604629) protecting group is removed, typically by catalytic hydrogenation.

-

Step 4: O-demethylation. The methoxy (B1213986) group at the 5-position is demethylated to yield the final 5-hydroxy product.

Caption: Synthetic scheme for (R)-5-OH-DPAT.

This protocol is adapted from methods used for characterizing D2-like receptor ligands.[3]

-

Objective: To determine the binding affinity (Ki) of (R)-5-OH-DPAT for dopamine receptors.

-

Materials:

-

Cell membranes from HEK293 or CHO cells expressing the human dopamine receptor subtype of interest (e.g., D2, D3).

-

Radioligand (e.g., [3H]spiperone or [125I]S(-)5-OH-PIPAT).

-

(R)-5-OH-DPAT and other competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of (R)-5-OH-DPAT.

-

In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of (R)-5-OH-DPAT or buffer (for total binding).

-

For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Caption: Simplified D2 receptor signaling via Gαi.

Part 2: (R)-Diarylpropionitrile ((R)-DPN): An Estrogen Receptor β Agonist

Introduction

Diarylpropionitrile (DPN) is a non-steroidal, highly selective agonist for the estrogen receptor β (ERβ).[9][10] As a chiral molecule, DPN exists as (R)- and (S)-enantiomers.[9] Studies have shown that both enantiomers retain a high preference for ERβ over ERα, with the (R)-enantiomer being the more potent of the two.[9][10] This makes this compound a valuable tool for elucidating the specific physiological roles of ERβ.

Quantitative Data

Table 3: Binding Affinity of DPN Enantiomers at Estrogen Receptors

| Compound | Receptor | Ki (nM) | Reference |

| This compound | ERβ | 1.82 | [11] |

| (S)-DPN | ERβ | 0.27 | [11] |

| This compound | ERα | 147 | [11] |

| (S)-DPN | ERα | >1000 | [11] |

Note: There are conflicting reports in the literature regarding which enantiomer has a higher affinity. The data from Weiser et al. (2009) is presented here, while Carroll et al. (2012) report the (R)-enantiomer to be more potent.[9][11]

Table 4: Functional Activity of DPN Enantiomers at Estrogen Receptors

| Compound | Receptor | EC50 (nM) | Assay | Cell Line | Reference |

| This compound | ERβ | 0.8 | Luciferase Reporter | HEC-1 | [12] |

| This compound | ERα | 2.9 | Luciferase Reporter | HEC-1 | [12] |

| (S)-DPN | ERβ | - | - | - | - |

| (S)-DPN | ERα | - | - | - | - |

Experimental Protocols

An efficient enantioselective synthesis of this compound has been developed, allowing for the comparison of the individual isomers.[9]

Caption: General scheme for the enantioselective synthesis of this compound.

This protocol is based on established methods for assessing ligand binding to estrogen receptors.[13]

-

Objective: To determine the relative binding affinity of this compound for ERα and ERβ.

-

Materials:

-

Recombinant human ERα and ERβ.

-

Radioligand: [3H]-17β-estradiol ([3H]-E2).

-

This compound and other test compounds.

-

Assay buffer.

-

Dextran-coated charcoal suspension.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Incubate the recombinant ER protein with a fixed concentration of [3H]-E2 and varying concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Add dextran-coated charcoal to adsorb unbound [3H]-E2.

-

Centrifuge to pellet the charcoal.

-

Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.

-

Quantify radioactivity.

-

Calculate the IC50 and relative binding affinity.

-

This assay measures the ability of this compound to activate transcription through estrogen receptors.[14][15]

-

Objective: To determine the functional potency (EC50) of this compound at ERα and ERβ.

-

Materials:

-

A suitable cell line (e.g., HEC-1, T47D) that does not endogenously express high levels of ERs.

-

Expression plasmids for ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Transfection reagent.

-

This compound.

-

Luciferase assay reagents.

-

-

Procedure:

-

Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.

-

After allowing for protein expression, treat the cells with varying concentrations of this compound.

-

Incubate for a set period (e.g., 24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50.

-

Signaling Pathways

Estrogen receptors are nuclear receptors that function as ligand-activated transcription factors. Upon binding to an agonist like this compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Classical signaling pathway of the estrogen receptor.

References

- 1. 5-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. 5-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Characterization of [125I]S(-)5-OH-PIPAT binding to dopamine D2-like receptors expressed in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 8. Reactome | G alpha (i) signalling events [reactome.org]

- 9. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

Solubility Profile of (R)-Diarylpropionitrile ((R)-DPN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Diarylpropionitrile ((R)-DPN), a selective estrogen receptor β (ERβ) agonist. Understanding the solubility of this compound in various solvents is crucial for its application in research and drug development, from in vitro assays to formulation design. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of the ERβ signaling pathway.

Core Data Presentation: this compound Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability and developability. The following table summarizes the available quantitative solubility data for this compound and its racemic mixture, Diarylpropionitrile (DPN), in a range of common solvents. In achiral solvents, the solubility of the individual enantiomers, this compound and (S)-DPN, is identical to that of the racemic mixture.

| Solvent | Solute | Solubility | Temperature (°C) | Source(s) |

| 1 eq. NaOH | This compound | 25 mM | Not Specified | [1] |

| 1 eq. NaOH | DPN | 30 mM | Not Specified | [] |

| Dimethyl Sulfoxide (DMSO) | This compound | 100 mM | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | DPN | 100 mM | Not Specified | [] |

| Dimethyl Sulfoxide (DMSO) | DPN | 48 mg/mL (~200.6 mM) | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | DPN | 100 mg/mL (~417.9 mM) | Not Specified | [4] |

| Ethanol | This compound | 100 mM | Not Specified | [1] |

| Ethanol | DPN | 100 mM | Not Specified | [] |

| Ethanol | DPN | 48 mg/mL (~200.6 mM) | Not Specified | [3] |

| N,N-Dimethylformamide (DMF) | DPN | ~30 mg/mL | Not Specified | [] |

| Water | DPN | 0.5 mg/mL | 25 | [] |

| Water | DPN | Insoluble | Not Specified | [3] |

Experimental Protocols: Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its pre-formulation and characterization. The most common and reliable method for determining equilibrium solubility is the shake-flask method.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines a general procedure for determining the equilibrium solubility of a compound like this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents of high purity

-

Glass vials with screw caps

-

Orbital shaker or other suitable agitation device

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring that a solid phase remains after equilibration.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known this compound concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.

-

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Estrogen Receptor β (ERβ) Signaling Pathway

This compound is a selective agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor that plays a key role in various physiological processes. Upon binding of an agonist like this compound, ERβ can modulate gene expression through several mechanisms.

Caption: Classical and non-classical ERβ signaling pathways activated by this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

References

Spectroscopic Characterization of (R)-DPN: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (R)-N,N-dimethyl-1-phenylpropan-1-amine, commonly known as (R)-DPN. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and typical spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.10 | Triplet | 1H | Methine proton (-CH(Ph)N-) |

| ~ 2.20 | Singlet | 6H | N-methyl protons (-N(CH₃)₂) |

| ~ 1.80 | Multiplet | 2H | Methylene protons (-CH₂CH₃) |

| ~ 0.85 | Triplet | 3H | Methyl protons (-CH₂CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Quaternary aromatic carbon |

| ~ 128 - 129 | Aromatic CH carbons |

| ~ 127 | Aromatic CH carbon |

| ~ 70 | Methine carbon (-CH(Ph)N-) |

| ~ 42 | N-methyl carbons (-N(CH₃)₂) |

| ~ 25 | Methylene carbon (-CH₂CH₃) |

| ~ 12 | Methyl carbon (-CH₂CH₃) |

Table 3: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3050 - 3020 | Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Strong | C-H Stretch | Aliphatic |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1260 - 1020 | Medium | C-N Stretch | Amine |

| 760 - 700 | Strong | C-H Bend | Monosubstituted Aromatic |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 163 | Moderate | [M]⁺ (Molecular Ion) |

| 148 | High | [M - CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 72 | Very High | [C₄H₁₀N]⁺ (α-cleavage fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Data Acquisition : Acquire the ¹H NMR spectrum at a specific frequency (e.g., 400 or 600 MHz). Common parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation : Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup : Use the same instrument as for ¹H NMR, but switch the probe to the ¹³C frequency.

-

Data Acquisition : Acquire the ¹³C NMR spectrum, usually with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing : Process the data similarly to ¹H NMR, applying a Fourier transform and phasing the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[1][2][3][4]

-

Instrument Setup : Place the sample holder in the FT-IR spectrometer.

-

Data Acquisition : Collect a background spectrum of the empty salt plates or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[1]

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization : Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7][8]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chiral small molecule such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Chiral Purity Analysis of (R)-DPN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(diphenylmethyl)pyrrolidine, also known as (R)-DPN, is a potent and selective agonist for the estrogen receptor β (ERβ). Its enantiomeric purity is a critical quality attribute, as the (S)-enantiomer exhibits significantly lower activity. This technical guide provides an in-depth overview of the analytical methodologies for determining the chiral purity of this compound. It details experimental protocols for the most common and effective techniques, presents quantitative data for comparative analysis, and visualizes experimental workflows to aid in comprehension and implementation in a research or quality control setting.

Introduction to Chiral Purity Analysis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a regulatory and scientific necessity. For this compound, ensuring a high enantiomeric excess (% ee) is crucial for guaranteeing its selective biological activity and minimizing potential off-target effects from the less active (S)-enantiomer.

The primary methods for chiral purity analysis involve chromatographic techniques that employ a chiral stationary phase (CSP) or a chiral mobile phase additive to differentiate between enantiomers. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose, offering high resolution and sensitivity. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, often providing faster separations and reduced solvent consumption. Gas Chromatography (GC) can also be utilized, particularly for volatile or derivatized analytes.

Analytical Methodologies

The selection of an appropriate analytical method for the chiral purity of this compound depends on factors such as the required sensitivity, sample throughput, and available instrumentation. This section details the most relevant techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the enantioselective analysis of this compound. The separation is achieved through the differential interaction of the (R)- and (S)-enantiomers with a chiral stationary phase (CSP). Pirkle-type CSPs, such as the (R,R)-Whelk-O® 2, have been successfully used for the baseline separation of DPN enantiomers.[1]

Key Principles of Chiral HPLC Separation:

-

Chiral Recognition: The CSP creates a chiral environment where the enantiomers of DPN form transient diastereomeric complexes.

-

Differential Interaction: The stability of these complexes differs for the (R)- and (S)-enantiomers due to steric and electronic interactions, leading to different retention times on the column.

-

Quantification: The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of enantiomeric excess.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It offers several advantages over HPLC, including higher efficiency, faster analysis times, and reduced use of organic solvents. Polysaccharide-based and Pirkle-type chiral stationary phases are commonly used in SFC for the separation of a wide range of chiral compounds, including those with structures similar to DPN.

Gas Chromatography (GC)

Chiral GC can be a suitable method for the analysis of volatile or semi-volatile chiral compounds. For non-volatile compounds like DPN, derivatization is often necessary to increase their volatility and improve chromatographic performance. Cyclodextrin-based chiral stationary phases are frequently used in GC for enantiomeric separations.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the chiral HPLC analysis of DPN enantiomers. This data is essential for method validation and for comparing the performance of different analytical conditions.

| Parameter | (S)-DPN | This compound |

| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |

| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |

| Enantiomeric Excess (% ee) of this compound Sample | \multicolumn{2}{c | }{≥ 99.5%} |

Note: The exact retention times can vary depending on the specific chromatographic conditions (e.g., column dimensions, mobile phase composition, flow rate, and temperature).

Experimental Protocols

This section provides detailed experimental protocols for the chiral purity analysis of this compound using HPLC and a representative protocol for SFC.

Chiral HPLC Protocol for this compound

This protocol is based on the successful separation of DPN enantiomers as reported in the literature.[1]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

-

Column: Regis (R,R)-Whelk-O® 2, 10 µm, 4.6 x 250 mm

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio can be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: Ambient

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the racemic DPN standard to determine the retention times of the (S)- and (R)-enantiomers and to verify system suitability (e.g., resolution).

-

Inject the this compound sample.

-

Integrate the peak areas for the (S)- and (R)-enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Workflow for Chiral HPLC Analysis of this compound

Caption: Workflow for the chiral HPLC purity analysis of this compound.

Representative Chiral SFC Protocol for Pyrrolidine Derivatives

This protocol provides a starting point for developing a chiral SFC method for this compound, based on general practices for similar compounds.

Instrumentation:

-

Supercritical Fluid Chromatography (SFC) system with a UV or PDA detector and a back-pressure regulator.

Chromatographic Conditions:

-

Column: Polysaccharide-based chiral column (e.g., Daicel Chiralpak series) or a Pirkle-type column (e.g., Regis Whelk-O® series), typically 3 or 5 µm particle size.

-

Mobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol, or isopropanol). A common starting gradient is 5-40% modifier over 5-10 minutes.

-

Flow Rate: 2-4 mL/min

-

Back Pressure: 100-150 bar

-

Column Temperature: 35-40 °C

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase modifier to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a racemic standard to screen for enantioselectivity under various modifier and gradient conditions.

-

Once separation is achieved, optimize the method by adjusting the modifier percentage, gradient slope, flow rate, and back pressure to maximize resolution and minimize analysis time.

-

Inject the this compound sample using the optimized method.

-

Quantify the enantiomeric excess as described in the HPLC protocol.

Logical Relationship for Chiral Method Selection

Caption: Decision tree for selecting a chiral analysis method for this compound.

Conclusion

The determination of the chiral purity of this compound is a critical step in its development and use as a selective ERβ agonist. Chiral HPLC with a Pirkle-type stationary phase provides a robust and reliable method for achieving baseline separation of the enantiomers and accurate quantification of the enantiomeric excess. Chiral SFC offers a faster and more environmentally friendly alternative. The protocols and data presented in this guide serve as a comprehensive resource for researchers and drug development professionals to establish and validate analytical methods for the chiral purity analysis of this compound, ensuring the quality and efficacy of this important research compound.

References

Commercial Suppliers of High-Purity (R)-DPN: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity (R)-Diarylpropionitrile ((R)-DPN), a potent and selective agonist for Estrogen Receptor β (ERβ). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on supplier specifications, experimental protocols, and the core signaling pathways associated with this compound.

Introduction to this compound

(R)-Diarylpropionitrile, the R-enantiomer of DPN, is a non-steroidal phytoestrogen that exhibits high binding affinity and selectivity for Estrogen Receptor β (ERβ) over ERα. This selectivity makes it a valuable tool for elucidating the specific physiological roles of ERβ in various tissues and disease models. Research has indicated that the R-enantiomer is the more potent of the two stereoisomers, displaying higher affinity and activity at ERβ.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. The following table summarizes the specifications of this compound and its commonly available racemic form (DPN) from prominent commercial suppliers. Researchers should always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate data.

| Supplier | Product Name | Catalog No. | Purity | Formulation | Storage |

| Tocris (R&D Systems) | This compound | 5240 | ≥98% | Off-white solid | -20°C |

| MedChemExpress | This compound | HY-12452A | Not specified for (R)-enantiomer, Racemic is >99% | Not specified for (R)-enantiomer | -20°C |

| Selleck Chemicals | DPN (racemic) | S7653 | >99% | White to off-white solid | -20°C |

| Cayman Chemical | DPN (racemic) | 10006594 | ≥98% | A crystalline solid | -20°C |

| Focus Biomolecules | DPN (racemic) | 10-1412 | ≥98% | White to off-white solid | Room Temp |

Physicochemical Properties

The table below outlines the key physicochemical properties of DPN. These values are generally applicable to both the racemic mixture and the individual enantiomers, though slight variations may exist.

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO₂ |

| Molecular Weight | 239.27 g/mol |

| CAS Number (Racemic) | 1428-67-7 |

| Solubility | Soluble in DMSO (to 100 mM) and Ethanol (to 100 mM)[1] |

Biological Activity

This compound is a potent and selective agonist of Estrogen Receptor β. The biological activity is summarized in the table below, with data for the more commonly studied racemic DPN provided for context. The R-enantiomer has been shown to be the more active form.

| Parameter | Receptor | Value | Reference |

| Ki | ERβ | 1.82 nM | [1] |

| Ki | ERα | 147 nM | [1] |

| EC₅₀ (DPN, racemic) | ERβ | 0.85 nM | [2] |

| EC₅₀ (DPN, racemic) | ERα | 66 nM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are synthesized from publicly available information and should be optimized for specific experimental conditions.

Cell Culture Treatment with this compound

This protocol describes the general procedure for treating cultured cells with this compound to investigate its effects on gene expression or cellular signaling.

Materials:

-

High-purity this compound

-

DMSO (cell culture grade)

-

Appropriate cell line (e.g., MCF-7, HeLa, or a cell line endogenously expressing or transfected with ERβ)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in serum-free or phenol (B47542) red-free medium to achieve the desired final concentrations. It is crucial to use phenol red-free medium as phenol red has weak estrogenic activity.

-

Cell Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the experimental endpoint.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays.

Western Blot Analysis of this compound-Treated Cells

This protocol outlines the steps for analyzing protein expression changes in cells following treatment with this compound.

Materials:

-

This compound treated and control cell lysates

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST for 10 minutes each. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for ERβ.

Materials:

-

High-purity this compound

-

Radiolabeled estrogen (e.g., [³H]-Estradiol)

-

Source of ERβ (e.g., purified recombinant protein or cell lysates overexpressing the receptor)

-

Binding buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a multi-well plate or microcentrifuge tubes, add a constant concentration of the radiolabeled estrogen and the source of ERβ to the binding buffer.

-

Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a known ERβ ligand to determine non-specific binding.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.

-

Quantification: Place the filters or eluted fractions into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Estrogen Receptor β (ERβ) Signaling Pathway

Caption: Canonical ERβ signaling pathway initiated by this compound binding.

Experimental Workflow for this compound Cellular Effects

Caption: General experimental workflow for studying the cellular effects of this compound.

Logical Flow of a Competitive Binding Assay

Caption: Logical progression of a competitive radioligand binding assay for this compound.

References

- 1. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

(R)-DPN: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling of (R)-DPN, a selective estrogen receptor β (ERβ) agonist. The following sections detail the known hazards, handling procedures, and biological mechanisms of this compound to ensure its safe and effective use in a laboratory setting.

Hazard Identification and Classification

| Hazard Class | Hazard Statement |

| Flammable Liquids | Highly flammable liquid and vapor |

| Acute Toxicity (Oral) | Harmful if swallowed |

| Acute Toxicity (Dermal) | Toxic in contact with skin |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage |

| Acute Toxicity (Inhalation) | Toxic if inhaled |

| Specific target organ toxicity — Single exposure | May cause respiratory irritation |

It is crucial to handle this compound as a potentially hazardous substance, assuming it carries similar risks to its structural analogs until specific data becomes available.

Safe Handling and Storage

Prudent laboratory practices are essential when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A flame-retardant lab coat, worn over personal clothing, and closed-toe shoes are mandatory. For larger quantities or in case of a high risk of splashing, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to ensure adequate ventilation. If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Hygiene and Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Ensure the work area is well-ventilated.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Ground/bond container and receiving equipment to prevent static discharge.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature for this compound is typically -20°C for long-term stability.

Emergency Procedures

Spill Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill. Do not use combustible materials like paper towels on a large spill of a flammable liquid.

-

Neutralize (if applicable): For small spills of similar amine compounds, a neutralizing agent for bases can be cautiously applied.

-

Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate environmental health and safety officer.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

While a specific, detailed protocol for the use of this compound in all experimental settings is beyond the scope of this guide, the following provides a general framework for its synthesis and use in in-vitro assays, emphasizing safety at each step.

Enantioselective Synthesis of this compound

A reported efficient enantioselective synthesis of this compound has been developed.[1][2][3][4] The key steps involve the alkylation of a chiral precursor followed by reductive cleavage. All steps should be performed in a well-ventilated fume hood, with appropriate PPE.

General Workflow for Synthesis:

Caption: General workflow for the enantioselective synthesis of this compound.

In-Vitro Estrogen Receptor Agonist Assay

Handling this compound for in-vitro experiments, such as cell-based assays to determine its ERβ agonist activity, requires careful attention to aseptic technique and containment of the chemical.

Experimental Workflow for In-Vitro Assay:

Caption: Workflow for an in-vitro assay to assess this compound activity.

Biological Signaling Pathway

This compound is a selective agonist for Estrogen Receptor β (ERβ). Upon binding, it initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.[5][6][7][8]

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the this compound-ERβ complex to Estrogen Response Elements (EREs) in the DNA, leading to the transcription of target genes.

Caption: Genomic signaling pathway of this compound via ERβ.

Non-Genomic Signaling Pathway

This compound can also elicit rapid, non-genomic effects by activating signaling cascades through membrane-associated ERβ. This can lead to the activation of various kinases and transcription factors.[5][6][8]

Caption: Non-genomic signaling pathway of this compound.

Disposal Considerations

All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and disposable labware, must be treated as hazardous waste.

-

Waste Collection: Collect all this compound waste in clearly labeled, sealed, and compatible containers.

-

Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards.

-

Disposal: Dispose of hazardous waste through a licensed and approved waste disposal contractor, in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult their institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for any chemical before commencing work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for (R,R)-DPEN as a Chiral Ligand in Asymmetric Catalysis

A- Introduction

(R,R)-1,2-Diphenylethane-1,2-diamine, commonly abbreviated as (R,R)-DPEN, is a C₂-symmetric chiral diamine ligand that has proven to be highly effective in a variety of asymmetric catalytic reactions. Its rigid backbone and well-defined stereochemistry create a chiral environment that enables high levels of enantioselectivity in metal-catalyzed transformations. This document provides detailed application notes and experimental protocols for the use of (R,R)-DPEN and its derivatives in key asymmetric catalytic reactions, targeted towards researchers, scientists, and professionals in drug development. While the user requested information on "(R)-DPN," it is highly probable that this is a typographical error or a less common acronym for the widely used and commercially available (R,R)-DPEN . This document is therefore based on the extensive literature available for (R,R)-DPEN and its derivatives.

B- Applications in Asymmetric Catalysis

(R,R)-DPEN and its derivatives, most notably N-tosylated (R,R)-DPEN (TsDPEN), are privileged ligands in asymmetric catalysis, particularly for hydrogenation and transfer hydrogenation reactions. They are typically used in combination with transition metals such as Ruthenium, Rhodium, and Iridium.

1. Asymmetric Transfer Hydrogenation (ATH) of Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium, Rhodium, and Iridium complexes of (R,R)-TsDPEN are highly efficient catalysts for this reaction, often affording excellent yields and enantioselectivities.[1][2] The reaction typically employs isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source.[1]

2. Asymmetric Hydrogenation of Imines

The catalytic asymmetric reduction of imines provides a direct route to chiral amines, which are valuable building blocks for pharmaceuticals. Catalysts derived from (R,R)-DPEN and its analogues are effective for the hydrogenation of both cyclic and acyclic imines.[1]

3. Asymmetric Michael Additions

Thiourea (B124793) derivatives of (R,R)-DPEN have been developed as highly effective organocatalysts for asymmetric Michael additions. These catalysts promote the conjugate addition of nucleophiles to α,β-unsaturated compounds with high diastereo- and enantioselectivity under mild, metal-free conditions.[3][4]

C- Quantitative Data Summary

The following tables summarize the performance of (R,R)-DPEN and its derivatives in selected asymmetric catalytic reactions.

Table 1: Asymmetric Transfer Hydrogenation of Ketones with Ru-TsDPEN Catalysts

| Entry | Substrate (Ketone) | Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | 100:1 | 20 | 90 | 95 | [1] |

| 2 | 1'-Acetonaphthone | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | 100:1 | 24 | 92 | 98 | [1] |

| 3 | 2-Acetylfuran | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | 100:1 | 18 | 88 | 96 | [1] |

| 4 | Cyclohexyl methyl ketone | Tethered Ru(II)-(R,R)-TsDPEN | 100:1 | 63 | 84 | 19 |[5] |

Table 2: Asymmetric Michael Addition of β-Ketoesters to Nitroalkenes using (R,R)-DPEN-derived Thiourea Catalyst

| Entry | β-Ketoester | Nitroalkene | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Carboxyethylcyclopentanone | trans-β-Nitrostyrene | 10 | 12 | 95 | >99:1 | 98 | [6] |

| 2 | 2-Carboxyethylcyclohexanone | trans-β-Nitrostyrene | 10 | 24 | 92 | >99:1 | 97 | [6] |

| 3 | Methyl 2-oxocyclopentanecarboxylate | 2-(2-Nitrovinyl)furan | 10 | 24 | 90 | 98:2 | 96 |[6] |

D- Experimental Protocols

1. General Protocol for in situ Preparation of a Ruthenium-(R,R)-DPEN Catalyst for Asymmetric Hydrogenation [7]

-

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride dimer)

-

(1R,2R)-1,2-Diphenylethane-1,2-diamine ((R,R)-DPEN) or its derivative (e.g., (R,R)-TsDPEN)

-

Anhydrous, degassed isopropanol

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral diamine ligand (2.2 equivalents).

-

Add anhydrous, degassed isopropanol to achieve a desired catalyst concentration (e.g., 0.01 M).

-

Stir the mixture at room temperature for 1-2 hours. The color of the solution should change, indicating complex formation.

-

This stock solution of the pre-catalyst can be used directly for the hydrogenation reactions.

-

2. General Protocol for Asymmetric Transfer Hydrogenation of a Ketone [1]

-

Materials:

-

Ketone substrate

-

in situ prepared Ruthenium-(R,R)-TsDPEN catalyst solution (from Protocol 1)

-

Formic acid/triethylamine azeotropic mixture (5:2) or isopropanol

-

Anhydrous solvent (e.g., dichloromethane (B109758) or isopropanol)

-

-

Procedure:

-

To a Schlenk flask containing the in situ prepared catalyst (e.g., 1 mol%), add the ketone substrate (1 equivalent) under an inert atmosphere.

-

Add the hydrogen source (formic acid/triethylamine mixture or isopropanol) and anhydrous solvent.

-

Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral alcohol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

-

3. General Protocol for Asymmetric Michael Addition using a (R,R)-DPEN-derived Thiourea Catalyst [6]

-

Materials:

-

β-Ketoester

-

Nitroalkene

-

(R,R)-DPEN-derived thiourea catalyst

-

Anhydrous solvent (e.g., CH₂Cl₂)

-

-

Procedure:

-

To a vial, add the (R,R)-DPEN-derived thiourea catalyst (e.g., 10 mol%), the β-ketoester (1 equivalent), and the nitroalkene (1.2 equivalents).

-

Add anhydrous solvent and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

-

E- Visualizations

References

- 1. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]